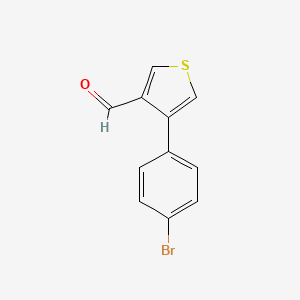
4-(4-Bromophenyl)thiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromophenyl group attached to the thiophene ring, along with an aldehyde functional group at the 3-position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)thiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the bromination of thiophene followed by formylation. The process typically includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces a bromine atom at the desired position on the thiophene ring.
Formylation: The brominated thiophene is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4). This step introduces the aldehyde functional group at the 3-position of the thiophene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Bromophenyl)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, the bromine can be replaced with an amino group using ammonia (NH3) or an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: 4-(4-Bromophenyl)thiophene-3-carboxylic acid.
Reduction: 4-(4-Bromophenyl)thiophene-3-methanol.
Substitution: 4-(4-Aminophenyl)thiophene-3-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)thiophene-3-carbaldehyde has several scientific research applications:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and conductive polymers. These materials are essential for the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of biologically active molecules. It is used in the development of drugs with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is utilized in the design of novel materials with specific electronic and optical properties. These materials find applications in sensors, catalysts, and advanced coatings.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)thiophene-3-carbaldehyde depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, play a crucial role. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromophenyl and aldehyde groups can influence the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-3-thiophenecarboxaldehyde: Similar structure but lacks the phenyl group.
4-(4-Bromophenyl)thiophene-2-carbaldehyde: Similar structure but the aldehyde group is at the 2-position.
4-(4-Bromophenyl)thiophene-3-carboxylic acid: Similar structure but the aldehyde group is oxidized to a carboxylic acid.
Uniqueness
4-(4-Bromophenyl)thiophene-3-carbaldehyde is unique due to the specific positioning of the bromophenyl and aldehyde groups on the thiophene ring. This unique structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and pharmaceuticals. The compound’s ability to undergo various chemical reactions also enhances its versatility as a synthetic intermediate.
Eigenschaften
Molekularformel |
C11H7BrOS |
|---|---|
Molekulargewicht |
267.14 g/mol |
IUPAC-Name |
4-(4-bromophenyl)thiophene-3-carbaldehyde |
InChI |
InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11-7-14-6-9(11)5-13/h1-7H |
InChI-Schlüssel |
UXKOOUOFXVHIDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CSC=C2C=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


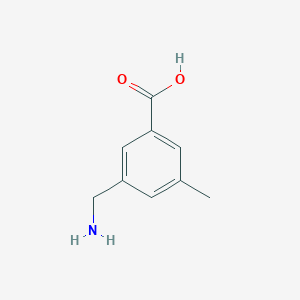
![1-Benzyl-2-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B13198970.png)
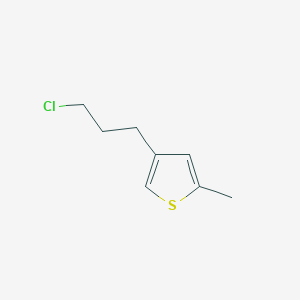
![tert-butyl N-{6-azabicyclo[3.2.0]heptan-3-yl}carbamate](/img/structure/B13198992.png)
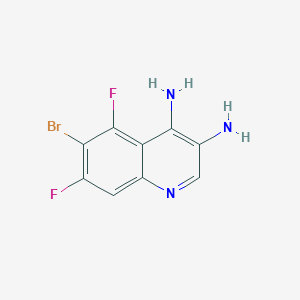
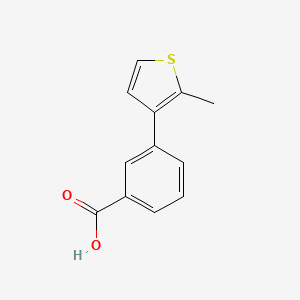
![{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanesulfonamide](/img/structure/B13199007.png)
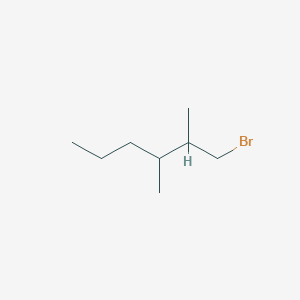
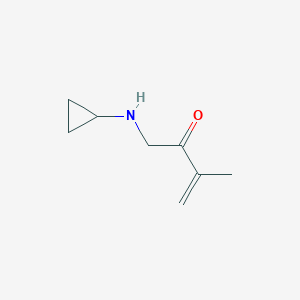
![N-(2-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}ethyl)methanesulfonamide](/img/structure/B13199026.png)
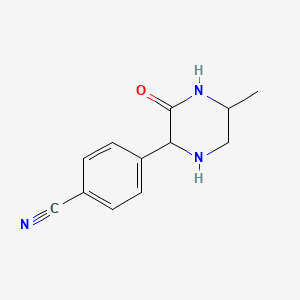
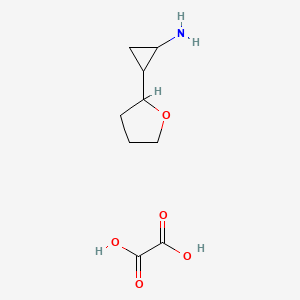
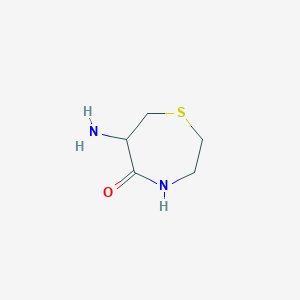
![7-[(tert-Butoxy)carbonyl]-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13199042.png)
